Ethyl 2-amino-4-methylfuran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-methylfuran-3-carboxylate is a heterocyclic compound that belongs to the furan family This compound is characterized by a furan ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
From α-chloro ketones: Ethyl 2-amino-4-methylfuran-3-carboxylate can be synthesized by reacting ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide.
From β-dicarbonyl compounds: Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-amino-4-methylfuran-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-4-methylfuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is studied for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-amino-4-methylfuran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of an amino group, which may result in different biological activities.
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: This compound has an additional carboxylate group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3 |
InChI Key |
VCUWXCANFVTCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1C)N |
Origin of Product |
United States |
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